4-(2-Aminoethoxy)quinoline dihydrochloride
CAS No.: 2097960-21-7
VCID: VC3104168
Molecular Formula: C11H14Cl2N2O
Molecular Weight: 261.14 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-(2-Aminoethoxy)quinoline dihydrochloride is a chemical compound that has garnered interest in various scientific and pharmaceutical contexts. Despite limited specific information available directly on this compound, understanding its structure and potential applications can provide insights into its significance. Potential ApplicationsWhile specific applications of 4-(2-Aminoethoxy)quinoline dihydrochloride are not well-documented, compounds with similar structures have been explored for their pharmacological properties. For instance, quinoline derivatives are known for their antimalarial activity, as seen in compounds like chloroquine and its analogs . Additionally, quinolines have been studied for their potential in treating neurodegenerative diseases and as anticancer agents . Biological Activity and Potential UsesWhile direct biological activity data for 4-(2-Aminoethoxy)quinoline dihydrochloride is scarce, quinoline derivatives have shown promise in various therapeutic areas:
Research Findings and DataGiven the lack of specific research findings on 4-(2-Aminoethoxy)quinoline dihydrochloride, we can look at related compounds for insights into potential biological activities and chemical properties. Table: Biological Activities of Related Quinoline Derivatives |
---|---|
CAS No. | 2097960-21-7 |
Product Name | 4-(2-Aminoethoxy)quinoline dihydrochloride |
Molecular Formula | C11H14Cl2N2O |
Molecular Weight | 261.14 g/mol |
IUPAC Name | 2-quinolin-4-yloxyethanamine;dihydrochloride |
Standard InChI | InChI=1S/C11H12N2O.2ClH/c12-6-8-14-11-5-7-13-10-4-2-1-3-9(10)11;;/h1-5,7H,6,8,12H2;2*1H |
Standard InChIKey | VJHWWOSQAFWGFY-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CC=N2)OCCN.Cl.Cl |
Canonical SMILES | C1=CC=C2C(=C1)C(=CC=N2)OCCN.Cl.Cl |
PubChem Compound | 72716809 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume